Org 20599

Übersicht

Beschreibung

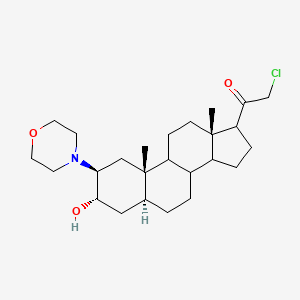

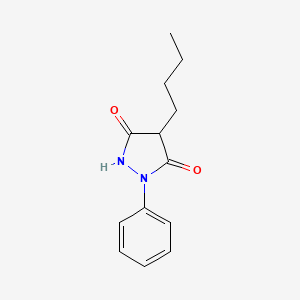

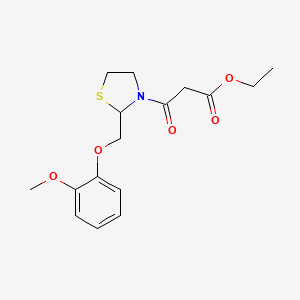

Org 20599, auch bekannt unter seinem IUPAC-Namen (2β,3α,5β)-21-Chlor-3-hydroxy-2-morpholin-4-ylpregnan-20-on, ist ein synthetisches neuroaktives Steroid. Es zeigt sedative Wirkungen hauptsächlich durch seine Wirkung als positiver allosterischer Modulator des Gamma-Aminobuttersäure-A-Rezeptors und bei höheren Konzentrationen als Agonist . This compound wurde ursprünglich für die Verwendung als Anästhetikum entwickelt, wurde aber nie zu diesem Zweck vermarktet. Es wird weiterhin in der wissenschaftlichen Forschung eingesetzt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit geeigneten SteroidvorstufenDie Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um das gewünschte Produkt zu erhalten

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole oder Alkane umwandeln.

Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Thionylchlorid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Org 20599 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen von Strukturmodifikationen auf die Aktivität neuroaktiver Steroide zu untersuchen.

Biologie: this compound wird in der Forschung eingesetzt, um die Rolle von Gamma-Aminobuttersäure-A-Rezeptoren im zentralen Nervensystem zu verstehen.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Epilepsie, Angstzuständen und Schlafstörungen untersucht.

Industrie: This compound wird bei der Entwicklung neuer Anästhetika und anderer neuroaktiver Medikamente eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität von Gamma-Aminobuttersäure-A-Rezeptoren moduliert. Es verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure, was zu einem erhöhten Chloridioneneinstrom und einer Hyperpolarisation von Neuronen führt. Dies führt zu sedativen und anästhetischen Wirkungen. Bei höheren Konzentrationen wirkt this compound als Agonist und aktiviert die Gamma-Aminobuttersäure-A-Rezeptoren direkt .

Wirkmechanismus

Target of Action

Org 20599 is a synthetic neuroactive steroid . Its primary target is the GABA A receptor . The GABA A receptor is a type of protein which responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

This compound acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of the GABA A receptor . As a positive allosteric modulator, it enhances the receptor’s response to GABA. As an agonist, it can activate the receptor in the absence of GABA. This dual action results in increased inhibitory signaling in the nervous system.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By modulating the GABA A receptor, this compound enhances the inhibitory effects of GABA in the nervous system. This can lead to sedative effects, as GABAergic signaling is known to decrease neuronal excitability.

Result of Action

The modulation of the GABA A receptor by this compound leads to sedative effects . It was developed for use as an anesthetic agent . Although it was never marketed for this purpose, it is still used in scientific research .

Biochemische Analyse

Biochemical Properties

Org 20599 plays a crucial role in biochemical reactions by modulating the activity of the GABA A receptor. This receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. This compound enhances the receptor’s response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain . At higher concentrations, this compound directly activates the GABA A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron . Additionally, this compound has been shown to positively modulate glycine receptors, albeit with lower potency .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By enhancing GABA A receptor activity, this compound increases inhibitory neurotransmission, leading to sedative and anxiolytic effects . This modulation of GABA A receptors also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s activation of GABA A receptors can inhibit the release of excitatory neurotransmitters, thereby reducing neuronal excitability . This compound also influences gene expression by modulating the activity of transcription factors involved in the GABAergic signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the GABA A receptor. This compound binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the receptor’s response to GABA . This positive allosteric modulation increases the frequency of chloride channel opening, leading to greater chloride ion influx and neuronal hyperpolarization . At higher concentrations, this compound acts as a direct agonist, binding to the GABA A receptor and activating it independently of GABA . This dual mechanism of action contributes to the compound’s potent sedative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions . Long-term studies have shown that this compound maintains its efficacy in modulating GABA A receptor activity over extended periods . Prolonged exposure to this compound can lead to receptor desensitization, reducing its effectiveness . Additionally, in vitro and in vivo studies have demonstrated that this compound’s effects on cellular function can persist for several hours after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound produces mild sedative effects without significant adverse effects . As the dosage increases, the sedative and anxiolytic effects become more pronounced, with higher doses leading to hypnosis and loss of righting reflexes in mice . At very high doses, this compound can cause toxic effects, including respiratory depression and motor impairment . These threshold effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with the GABA A receptor. The compound is metabolized in the liver by enzymes such as cytochrome P450 . This metabolism leads to the formation of various metabolites, which can also modulate GABA A receptor activity . This compound’s interaction with these metabolic pathways can influence metabolic flux and alter the levels of key metabolites involved in GABAergic signaling .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is highly lipophilic, allowing it to easily cross cell membranes and the blood-brain barrier . Once inside the cell, this compound can bind to intracellular proteins and be transported to specific cellular compartments . The distribution of this compound within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and localization .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane and intracellular compartments such as the endoplasmic reticulum and mitochondria . This compound’s activity is influenced by its localization, as it needs to be in proximity to GABA A receptors to exert its effects . The compound’s targeting signals and post-translational modifications play a role in directing it to specific subcellular compartments . This localization is crucial for this compound’s function as a modulator of GABA A receptor activity .

Vorbereitungsmethoden

The synthesis of Org 20599 involves several steps, starting from the appropriate steroidal precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product

Analyse Chemischer Reaktionen

Org 20599 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Org 20599 ähnelt anderen neuroaktiven Steroiden wie Alphaxalon und Pregnanolon. Es ist einzigartig in seinen spezifischen Strukturmodifikationen, einschließlich des Vorhandenseins einer Morpholinylgruppe und eines Chloratoms. Diese Modifikationen tragen zu seinem einzigartigen pharmakologischen Profil und seiner Potenz bei . Ähnliche Verbindungen umfassen:

- Alphaxalon

- Pregnanolon

- Propofol

- Thiopental

- Pentobarbital

Die einzigartige Struktur und der Wirkmechanismus von this compound machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

2-chloro-1-[(2S,3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40ClNO3/c1-24-8-7-19-17(18(24)5-6-20(24)23(29)15-26)4-3-16-13-22(28)21(14-25(16,19)2)27-9-11-30-12-10-27/h16-22,28H,3-15H2,1-2H3/t16-,17-,18-,19-,20+,21-,22-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFNABGZEQPYBX-PMBZPZLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CCl)CCC4C3(CC(C(C4)O)N5CCOCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CCl)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349651 | |

| Record name | 2-Chloro-1-[(1S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-8-(4-morpholinyl)hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156685-94-8 | |

| Record name | (2β,3α,5α)-21-Chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156685-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-[(1S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-8-(4-morpholinyl)hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

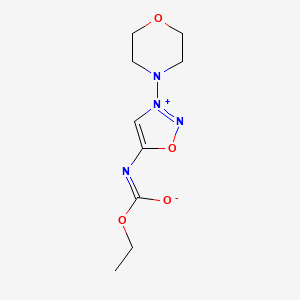

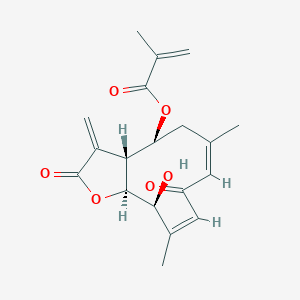

![[(6Z,10E)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,9,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B1677397.png)